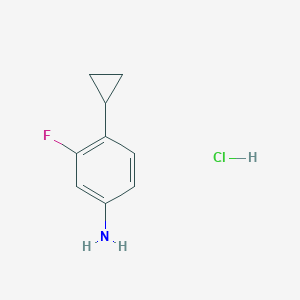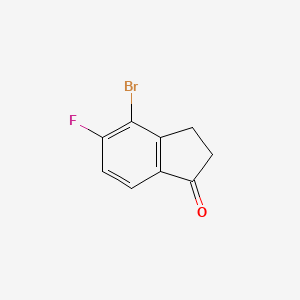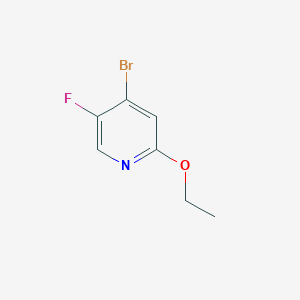
4-Bromo-2-ethoxy-5-fluoropyridine
概要
説明
“4-Bromo-2-ethoxy-5-fluoropyridine” is a chemical compound with the molecular formula C7H7BrFNO. It has a molecular weight of 220.04 . This compound is used as a reagent in various chemical reactions .
Synthesis Analysis
The synthesis of “this compound” can be achieved from “4-Bromo-5-fluoro-pyridin-2-ol” and “Ethyl iodide”. The mixture of these two compounds is stirred at room temperature overnight. Then the reaction mixture is quenched by the addition of water and DCM .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring which is a six-membered ring with one nitrogen atom. The pyridine ring is substituted at the 2nd position with an ethoxy group, at the 4th position with a bromo group, and at the 5th position with a fluoro group .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
科学的研究の応用
Versatile Synthesis in Organic Chemistry
4-Bromo-2-ethoxy-5-fluoropyridine plays a crucial role in the versatile synthesis of various pyridine derivatives. It is used in Suzuki reactions, demonstrating excellent yields in creating monosubstituted and disubstituted fluoropyridines, essential for developing various organic compounds. Such reactions are fundamental in creating structurally diverse molecules for potential applications in pharmaceuticals and materials science (Sutherland & Gallagher, 2003).
Radiochemistry Applications
In radiochemistry, this compound is used in the radiosynthesis of fluoropyridines. This involves a palladium-catalyzed amination reaction, demonstrating its utility in creating labeled compounds for medical imaging and diagnostic applications. The development of such radiolabeled molecules is crucial in advancing nuclear medicine and diagnostic imaging techniques (Pauton et al., 2019).
Synthesis of Halogen-rich Intermediates
The compound serves as a key intermediate in the synthesis of halogen-rich pyridines. These intermediates are valuable in medicinal chemistry research, offering potential for further chemical manipulations and synthesis of complex molecules. The ability to synthesize and manipulate such halogen-rich intermediates is pivotal for developing novel therapeutic agents (Wu et al., 2022).
Magnetic Properties in Coordination Chemistry
The use of this compound in the formation of copper(II) halide salts and complexes is notable for exploring magnetic properties in coordination chemistry. These complexes have unique magnetic susceptibilities and geometries, contributing to the understanding of magnetic interactions in molecular materials. Such studies are significant for the development of materials with specific magnetic properties (Krasinski et al., 2017).
Safety and Hazards
作用機序
Target of Action
The primary target of 4-Bromo-2-ethoxy-5-fluoropyridine is the palladium catalyst used in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the carbon–carbon bond formation pathway . This reaction is exceptionally mild and functional group tolerant, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its participation in the suzuki–miyaura coupling reaction . This reaction’s mild conditions and the stability of the organoboron reagents used could impact the bioavailability of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of new carbon–carbon bonds . This is a result of the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as the presence of a palladium catalyst and organoboron reagents . These components are essential for the Suzuki–Miyaura coupling reaction, which is the primary biochemical pathway involving this compound .
生化学分析
Biochemical Properties
4-Bromo-2-ethoxy-5-fluoropyridine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . This compound can interact with palladium catalysts and boron reagents during these reactions . The nature of these interactions involves the formation of new chemical bonds, which can influence the structure and function of the resulting molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their activity. For example, this compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . Alternatively, it could activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can undergo degradation over time, leading to the formation of degradation products that may have different biological activities . Additionally, the long-term effects of this compound on cellular function can vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact on cellular function, while higher doses can lead to significant changes . At high doses, this compound may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal cellular processes. It is important to carefully determine the appropriate dosage range to minimize potential adverse effects while maximizing the desired biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics, affecting its distribution, clearance, and biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its overall biological effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production. Understanding the subcellular localization of this compound is important for elucidating its specific biological roles.
特性
IUPAC Name |
4-bromo-2-ethoxy-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-2-11-7-3-5(8)6(9)4-10-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVZLWQGRVQEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353776-96-1 | |
| Record name | 4-bromo-2-ethoxy-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


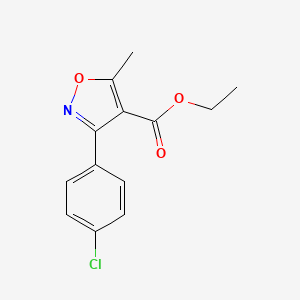
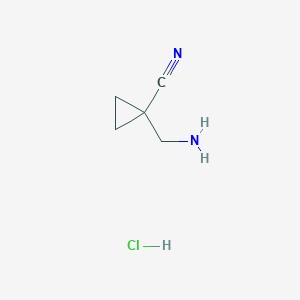
![6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1376238.png)
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)
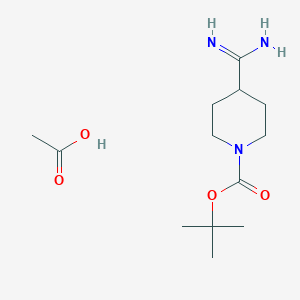
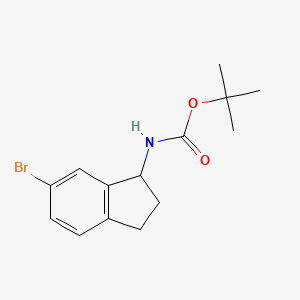
![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)


